molecular formula C22H40ClNO4 B14519662 1-Hexadecyl-4-methylpyridin-1-ium perchlorate CAS No. 62748-26-9

1-Hexadecyl-4-methylpyridin-1-ium perchlorate

Cat. No.: B14519662
CAS No.: 62748-26-9
M. Wt: 418.0 g/mol
InChI Key: UCKDORSLMVKGTP-UHFFFAOYSA-M
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Description

1-Hexadecyl-4-methylpyridin-1-ium perchlorate is a quaternary ammonium compound with a long alkyl chain. It is known for its surfactant properties and is used in various chemical and industrial applications. The compound is characterized by its ability to form micelles and interact with biological membranes, making it useful in both research and practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hexadecyl-4-methylpyridin-1-ium perchlorate can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 4-methylpyridine with 1-chlorohexadecane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with perchloric acid to form the perchlorate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and yield. The purification of the final product is achieved through crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

1-Hexadecyl-4-methylpyridin-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: N-oxides of 1-Hexadecyl-4-methylpyridin-1-ium.

    Reduction: Secondary amines.

    Substitution: Various substituted pyridinium derivatives.

Scientific Research Applications

1-Hexadecyl-4-methylpyridin-1-ium perchlorate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.

    Medicine: Investigated for its potential antimicrobial and antifungal activities.

    Industry: Utilized in the formulation of detergents and emulsifiers.

Mechanism of Action

The mechanism of action of 1-Hexadecyl-4-methylpyridin-1-ium perchlorate involves its interaction with lipid membranes. The long alkyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound targets bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hexadecyl-4-methylpyridinium chloride
  • Cetylpyridinium chloride
  • Hexadecyltrimethylammonium bromide

Uniqueness

1-Hexadecyl-4-methylpyridin-1-ium perchlorate is unique due to its specific perchlorate counterion, which can influence its solubility and reactivity compared to other similar compounds. The presence of the perchlorate ion can also enhance its antimicrobial properties, making it more effective in certain applications.

Properties

CAS No.

62748-26-9

Molecular Formula

C22H40ClNO4

Molecular Weight

418.0 g/mol

IUPAC Name

1-hexadecyl-4-methylpyridin-1-ium;perchlorate

InChI

InChI=1S/C22H40N.ClHO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-20-17-22(2)18-21-23;2-1(3,4)5/h17-18,20-21H,3-16,19H2,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

UCKDORSLMVKGTP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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